Carvacrol

Descripción general

Descripción

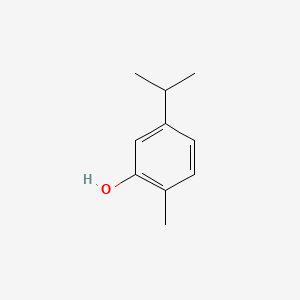

C₁₀H₁₄O . Es un componente principal de los aceites esenciales del orégano (Origanum vulgare) y el tomillo (Thymus vulgaris), y es responsable de su característico aroma picante. El Carvacrol es conocido por sus diversas propiedades farmacológicas, incluidas las actividades antimicrobianas, antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El carvacrol se puede sintetizar mediante varios métodos. Una ruta sintética común implica la isomerización de carvona en presencia de un catalizador como la montmorillonita. La reacción se lleva a cabo típicamente a temperaturas entre 130-160 °C . Otro método implica la isomerización de hidratación de 2,3-epóxido de pinano , seguida de oxidación y acidificación .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes vegetales como el orégano y el tomillo. Los aceites esenciales se obtienen típicamente mediante destilación por vapor, seguida de procesos de purificación para aislar el this compound .

Análisis De Reacciones Químicas

El carvacrol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar hidroquinona y derivados de quinona.

Reducción: La reducción del this compound puede conducir a la formación de dihidrothis compound.

Sustitución: El this compound puede sufrir reacciones de sustitución aromática electrofílica, como la nitración y la halogenación, para formar nitrothis compound y halothis compound, respectivamente.

Reactivos y condiciones comunes:

Oxidación: Catalizadores de hierro, oxígeno.

Reducción: Gas hidrógeno, catalizadores metálicos.

Sustitución: Ácido nítrico para la nitración, halógenos para la halogenación.

Productos principales:

Oxidación: Hidroquinona, derivados de quinona.

Reducción: Dihidrothis compound.

Sustitución: Nitrothis compound, halothis compound.

Aplicaciones Científicas De Investigación

Carvacrol is a monoterpenoid phenol found in many aromatic plants, such as thyme and oregano, that possesses a wide range of therapeutic properties, including antioxidant, anticancer, and anti-inflammatory effects . Recent studies have shown this compound's potential in preventing diabetes, protecting the heart, combatting obesity, and protecting the liver . It is also known for its antimicrobial properties .

Scientific Research Applications

Anti-inflammatory Properties: this compound exhibits anti-inflammatory characteristics and can protect against digestive and oral diseases by acting as an agonist of the TRPA1 receptor .

- Intestinal and Oral Health: this compound helps maintain intestinal and oral health, mitigating diseases caused by irinotecan hydrochloride via TRPA1 activation. It reduces inflammatory indicators like MPO, NF-B, and COX-2 receptors, and lowers the release of pro-inflammatory cytokines such as TNF-α, IL-1, and KC. It also reduces reactive oxygen species and improves blood bacterial count and survival rate, while restoring villi structure in the small bowel .

- Rheumatoid Arthritis (RA): this compound can reduce inflammation in fibroblast-like synoviocytes, decreasing the production of inflammatory cytokines and matrix metalloproteases. It also inhibits the activation pathways of TLR4/MyD88/NF-κB, p38, and ERK1/2 . Encapsulated this compound in bovine serum albumin (BSA) nanoparticles significantly decreased clinical severity score, erythrocyte sedimentation rate, nitric oxide production, and interleukin (IL)-17 gene expression in adjuvant-induced arthritis (AIA) in rats .

Antioxidant and Protective Effects: this compound has demonstrated protective effects against oxidative damage and age-associated changes .

- Protection Against Cadmium Toxicity: this compound reduces oxidative damage in PC12 cells due to cadmium against caspase-dependent and apoptosis-independent pathways. It increases glutathione reductase expressions and the cellular level of glutathione, ameliorating DNA fragmentation caused by cadmium .

- Age-Related Oxidative Stress: this compound can improve the actions of antioxidant enzymes and decrease lipid peroxidation in aged rats . It also demonstrates a dose-dependent decrease in pancreatitis-induced malondialdehyde and 8-hydroxydeoxyguanosine levels, improving antioxidant enzyme levels and reducing AST, ALT, and LDH levels .

- Kidney Injury: this compound treats cisplatin-induced acute kidney injury by suppressing ERK and activating PI3K/Akt, reducing oxidative stress, apoptosis, and inflammation .

Antimicrobial Applications: this compound's molecular configuration, particularly the free hydroxyl functional group, contributes to its antimicrobial capacity . Its use as an active component of clove essential oil is well-documented as an antibacterial compound .

Other Therapeutic Applications:

- Neuroprotection: this compound-related compounds may offer neuroprotection in ischemic stroke and other neurodegenerative disorders associated with neuronal injury .

- Anti-cancer: this compound has demonstrated anticancer properties . Studies also suggest that it has protective effects against cisplatin resistance in HeLa cells via ERK1/2-dependent autophagy .

- Wound Healing: this compound can induce positive caspase 3 expression within apoptotic cells, increasing mitotic activities and degenerative changes. It can stimulate vascular endothelial growth factor in the epithelium .

Mecanismo De Acción

El carvacrol ejerce sus efectos a través de varios mecanismos:

Acción antimicrobiana: El this compound interrumpe la membrana citoplasmática de las bacterias, lo que lleva a la fuga del contenido celular y la muerte celular.

Acción anticancerígena: El this compound induce apoptosis en las células cancerosas al interrumpir el potencial de la membrana mitocondrial y activar las caspasas.

Acción antiinflamatoria: El this compound reduce los niveles de citoquinas proinflamatorias e inhibe la actividad de las enzimas involucradas en la inflamación.

Comparación Con Compuestos Similares

El carvacrol a menudo se compara con otros compuestos fenólicos como el timol, el eugenol y el mentol:

Timol: Similar al this compound en estructura y se encuentra en el aceite de tomillo.

Eugenol: Se encuentra en el aceite de clavo, el eugenol tiene fuertes propiedades analgésicas y antisépticas.

Mentol: Se encuentra en el aceite de menta, el mentol es conocido por su sensación refrescante y propiedades analgésicas.

La combinación única de propiedades antimicrobianas, antioxidantes y anticancerígenas del this compound lo convierte en un compuesto versátil con un potencial significativo en varios campos de investigación e industria.

Actividad Biológica

Carvacrol, a monoterpenoid phenol predominantly found in oregano and thyme, has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound (C₁₀H₁₄O) is characterized by a hydroxyl group adjacent to a propene chain, contributing to its hydrophobic nature and biological activity. Its structure allows it to interact effectively with biological membranes, leading to various pharmacological effects.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and viruses.

- Bacterial Cell Membrane Disruption : this compound disrupts bacterial cell membranes by increasing permeability, leading to cell lysis. It affects ATP synthesis and membrane electrical potential, particularly in methicillin-resistant Staphylococcus aureus (MRSA) .

- Inhibition of Biofilm Formation : this compound significantly inhibits biofilm formation in bacteria such as Streptococcus pyogenes, reducing hydrophobicity and extracellular polymeric substances .

- Fungal Inhibition : Studies show that this compound inhibits the growth of fungi like Candida auris and Aspergillus flavus, with minimum inhibitory concentrations (MICs) ranging from 125 μg/mL to 500 μg/mL .

Case Studies

- A study demonstrated that this compound reduced the expression of genes encoding antioxidant enzymes in C. auris, indicating its multifaceted action against fungal pathogens .

- Another study reported that this compound could inhibit spore germination and mycelial growth in A. flavus, correlating with decreased ergosterol production, crucial for fungal cell membrane integrity .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound through various mechanisms.

Apoptosis Induction

This compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Its IC50 values are reported as 2.48 μM for MCF-7 cells, showcasing its effectiveness as an anticancer agent .

Synergistic Effects with Other Compounds

This compound has been studied in combination with other compounds to enhance its anticancer efficacy. Hybrid compounds incorporating this compound have shown improved activity against various cancer cell lines compared to standalone treatments .

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and modulating oxidative stress markers.

Gene Expression Modulation

Research indicates that this compound can reduce the expression of genes associated with oxidative stress response, thereby influencing antioxidant enzyme activity . This modulation contributes to its protective effects against cellular damage.

Summary of Biological Activities

The following table summarizes the biological activities of this compound along with relevant research findings:

Propiedades

IUPAC Name |

2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECUKUPTGUEGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042074 | |

| Record name | Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick colorless liquid; [Hawley] Clear, deep yellow liquid; [MSDSonline], Liquid, Colourless to pale yellow liquid, pungent, spicy odour | |

| Record name | Carvacrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Carvacrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

237-238 °C @ 760 MM HG, 237.70 °C. @ 760.00 mm Hg | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

100 °C | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ETHANOL, ETHER, ALKALIS; VERY SOLUBLE IN ACETONE, 1.25 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Carvacrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 @ 20 °C/4 °C, 0.974-0.979 | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvacrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/589/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

NEEDLES, COLORLESS OR YELLOWISH, THICK LIQUID | |

CAS No. |

499-75-2 | |

| Record name | Carvacrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvacrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVACROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carvacrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1J4V995Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 °C, 3.5 °C | |

| Record name | CARVACROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/906 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Isopropyl-2-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.